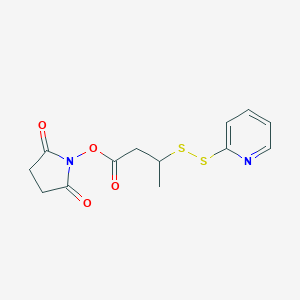

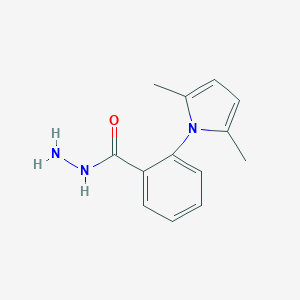

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives involves condensation reactions and can lead to compounds with significant antibacterial, antifungal, and antitubercular properties (Joshi et al., 2012). These syntheses typically employ readily available starting materials and proceed through reactions that allow for the introduction of various functional groups, enhancing the biological activity of the resulting compounds.

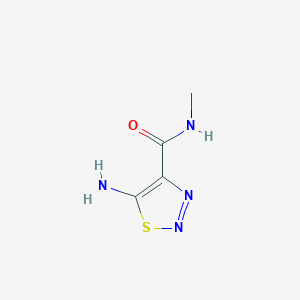

Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. These studies reveal the compound's complex structure, including its electronic and geometric configuration, which is crucial for understanding its reactivity and interaction with biological targets (Singh et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives include their use as intermediates in the synthesis of more complex molecules with potential pharmacological activities. These compounds have shown a range of biological activities, which can be attributed to their ability to interact with various enzymes and receptors within the body. For instance, some derivatives have been evaluated for their inhibition properties against specific enzymes, demonstrating their potential as therapeutic agents (Mahnashi et al., 2023).

Applications De Recherche Scientifique

1. Antibacterial and Antitubercular Activity

- Summary of Application: This compound has been synthesized and evaluated for its antibacterial activity. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

- Methods of Application: The compounds were prepared and then underwent thorough characterization and evaluation for antibacterial activity. Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

- Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

2. Cancer Treatment

- Summary of Application: A compound similar to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, 2-(2-((3,5-Dimethyl-1 H-pyrrol-2-yl)methylene)-3-methoxy-2 H-pyrrol-5-yl)-1 H-indole, is an experimental drug for the treatment of various types of cancer .

- Methods of Application: The compound is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .

- Results: The results of these trials are not specified in the source .

3. Monoclonal Antibody Production

- Summary of Application: There is a continuous demand to improve monoclonal antibody production for medication supply and medical cost reduction .

- Methods of Application: For over 20 years, recombinant Chinese hamster ovary cells have been used as a host in monoclonal antibody production due to robustness, high productivity, and ability to produce proteins with ideal glycans .

- Results: The results of these applications are not specified in the source .

4. Synthesis of New Derivatives

- Summary of Application: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared .

- Methods of Application: The new heterocycles underwent thorough characterization and evaluation for antibacterial activity .

- Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .

5. Monoclonal Antibody Production

- Summary of Application: The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of these applications are not specified in the source .

6. Synthesis of Substituted Derivatives

- Summary of Application: A process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of these applications are not specified in the source .

4. Synthesis of New Derivatives

- Summary of Application: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared .

- Methods of Application: The new heterocycles underwent thorough characterization and evaluation for antibacterial activity .

- Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .

5. Monoclonal Antibody Production

- Summary of Application: The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of these applications are not specified in the source .

6. Synthesis of Substituted Derivatives

- Summary of Application: A process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of these applications are not specified in the source .

Safety And Hazards

Orientations Futures

The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides showed strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFUCUFJPSVXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406360 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |

CAS RN |

100373-80-6 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)